N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-19-9-7-8-17(20(19)26-2)21(24)22-14-18(16-10-13-27-15-16)23-11-5-3-4-6-12-23/h7-10,13,15,18H,3-6,11-12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMBSGWCWCCWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features an azepane ring, a thiophene moiety, and a dimethoxybenzamide structure. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Azepane Ring : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Thiophene Group : Often accomplished via cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Dimethoxybenzamide Group : This may involve amide formation reactions following the introduction of methoxy groups onto a benzene ring.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, including:
- Enzymes : The compound may modulate enzymatic activities involved in metabolic pathways.
- Receptors : Potential interactions with various receptor types could influence signaling pathways related to cell growth, apoptosis, and inflammation.
Antimicrobial Activity
Compounds containing thiophene rings are often noted for their antimicrobial properties. Preliminary assessments indicate that this compound may exhibit activity against certain bacterial strains, although comprehensive studies are necessary to confirm these effects.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | A study on structurally similar azepane derivatives demonstrated significant cytotoxicity in breast cancer cell lines (IC50 values in the low micromolar range). |
| Antimicrobial Properties | Research indicated that thiophene-containing compounds displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Mechanistic Insights | Investigations into related compounds revealed potential interactions with GABA receptors and modulation of signaling pathways involved in neuroprotection. |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations :
- Synthetic Yields: Vary significantly (19–96% in and ) depending on reaction complexity. Multi-step purifications (e.g., normal/reverse-phase chromatography) are common .
- Core Modifications : The target compound’s 2,3-dimethoxybenzamide core is distinct from 4-(thiophenyl)benzamide analogs (e.g., 3f, 14), which prioritize aromatic substitution over methoxy groups .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothesized/Reported)
Key Observations :
- Lipophilicity : The target compound’s predicted logP (~3.8) is lower than 3f (~4.2), likely due to fewer hydrophobic groups (e.g., dichlorophenyl in 3f). This may enhance aqueous solubility .
- Imaging Applications: PT-ADA-PPR demonstrates non-pharmacological utility in lysosomal imaging, highlighting structural versatility of thiophene-containing benzamides.
Critical Analysis of Structural Divergences
- Azepane vs. Piperazine : The 7-membered azepane in the target compound may reduce metabolic degradation compared to piperazine in 3f, as larger rings resist oxidative enzymes .
- Thiophen-3-yl vs.
- Dimethoxy vs. Halogen Substituents : The electron-donating methoxy groups in the target compound contrast with electron-withdrawing halogens (e.g., bromine in 11b, chlorine in 3f), influencing electronic profiles and binding kinetics .
Q & A
What are the established synthetic routes for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dimethoxybenzamide, and what reaction conditions are critical for yield optimization?
Category: Basic
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and purification via chromatography. Key steps include:
- Step 1: Formation of the azepane-thiophene ethyl backbone via alkylation or condensation reactions under controlled temperatures (60–80°C) and inert atmospheres .
- Step 2: Coupling with 2,3-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF .
- Step 3: Purification via normal-phase chromatography (e.g., silica gel, gradient elution with dichloromethane/methanol) or reverse-phase HPLC for high-purity isolates .
Critical Conditions: - Strict moisture control to prevent hydrolysis of intermediates.
- Use of catalysts like DMAP to enhance coupling efficiency .
Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
Category: Basic
Answer:
- NMR Spectroscopy: 1H and 13C NMR are used to confirm connectivity and functional groups. For example, aromatic protons of the thiophene and benzamide moieties appear at δ 7.0–8.0 ppm, while azepane protons resonate at δ 1.5–3.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve 3D conformation, highlighting dihedral angles between the thiophene and benzamide planes .
What preliminary biological assays are recommended to screen for bioactivity, and how should conflicting data be addressed?
Category: Basic
Answer:
- Initial Screening:
- Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based) targeting kinases or proteases .
- Anticancer Activity: Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) .
- Addressing Contradictions:
- Validate results using orthogonal assays (e.g., Western blot alongside cellular assays).
- Control for off-target effects via siRNA knockdown or competitive binding studies .
How can synthetic yields be improved for large-scale production while maintaining purity?
Category: Advanced
Answer:
- Optimization Strategies:
- Purity Control: Use preparative HPLC with C18 columns and 0.1% formic acid modifiers .
How can computational modeling elucidate the mechanism of action for this compound?
Category: Advanced
Answer:
- Molecular Docking: Tools like AutoDock Vina predict binding modes to targets (e.g., kinases). Focus on the azepane-thiophene moiety’s interaction with hydrophobic pockets .
- MD Simulations: GROMACS or AMBER simulate ligand-receptor stability over 100 ns trajectories, assessing hydrogen bond occupancy .
- QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity .
What strategies are effective in resolving discrepancies between in vitro and in vivo activity data?
Category: Advanced
Answer:
- Pharmacokinetic Profiling: Measure plasma stability, metabolic half-life (e.g., liver microsomes), and bioavailability via LC-MS/MS .
- Formulation Adjustments: Use PEGylated nanoparticles or liposomes to enhance solubility and tissue penetration .
- Species-Specific Factors: Compare human vs. murine CYP450 metabolism using recombinant enzymes .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Category: Advanced
Answer:
- Core Modifications:
- Replace the azepane ring with piperidine or morpholine to alter steric bulk .
- Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide to enhance target affinity .
- Bioisosteric Replacement: Substitute thiophene with furan or pyrrole to modulate π-π stacking .
- Activity Cliffs: Use IC50 heatmaps to identify critical substituents (e.g., dimethoxy vs. methylenedioxy) .
What analytical methods are suitable for assessing compound stability under varying storage conditions?
Category: Advanced
Answer:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via:
- HPLC-UV/PDA: Detect hydrolytic byproducts (e.g., free benzamide) .
- LC-HRMS: Identify oxidation products (e.g., sulfoxide formation) .
- Storage Recommendations: Lyophilize and store at -20°C under argon to prevent oxidation .
What methodologies are employed to improve aqueous solubility without compromising bioactivity?
Category: Advanced
Answer:
- Prodrug Design: Introduce phosphate esters or glycosides at the benzamide’s methoxy groups .
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance crystallinity and dissolution .
- Co-Solvent Systems: Use cyclodextrin complexes or micellar formulations (e.g., Cremophor EL) .
How can synergistic effects with existing therapeutics be evaluated preclinically?
Category: Advanced
Answer:
- Combination Index (CI): Use Chou-Talalay analysis to quantify synergy (CI < 1) in dose-matrix assays .
- Transcriptomics: RNA-seq identifies pathways upregulated in combination therapy (e.g., apoptosis vs. autophagy) .
- In Vivo Models: Test in PDX (patient-derived xenograft) mice with co-administration of standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
